ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
CAS No.: 397290-58-3
Cat. No.: VC21415487
Molecular Formula: C19H20BrNO3S
Molecular Weight: 422.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 397290-58-3 |
|---|---|
| Molecular Formula | C19H20BrNO3S |
| Molecular Weight | 422.3g/mol |
| IUPAC Name | ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H20BrNO3S/c1-2-24-19(23)16-14-9-4-3-5-10-15(14)25-18(16)21-17(22)12-7-6-8-13(20)11-12/h6-8,11H,2-5,9-10H2,1H3,(H,21,22) |
| Standard InChI Key | RVQJGYOJYRUELJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)Br |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)Br |
Introduction
Structural Characteristics and Chemical Identity
Ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate belongs to the class of thiophene derivatives containing a fused seven-membered cycloheptane ring. Its structure is characterized by several key functional groups strategically positioned on the thiophene core.
Molecular Structure and Key Functional Groups
The compound's backbone consists of a cyclohepta[b]thiophene system with four key structural elements:
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A thiophene ring fused with a seven-membered cycloheptane ring
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A 3-bromobenzoyl group connected via an amide linkage at the 2-position
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An ethyl carboxylate (ester) group at the 3-position
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A saturated cycloheptane portion (5,6,7,8-tetrahydro-4H)
This arrangement of functional groups creates a molecule with multiple sites for potential interaction with biological targets, explaining its interest in medicinal chemistry research.
Chemical Identity Parameters
The compound's essential chemical identity parameters are summarized in Table 1:
| Parameter | Value |
|---|---|
| Molecular Formula | C19H20BrNO3S |
| Molecular Weight | 422.34 g/mol |
| IUPAC Name | Ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Class | Thiophene derivative |
| Key Functional Groups | Bromobenzamide, ethyl carboxylate, cyclohepta[b]thiophene |
The compound shares structural similarities with 2-(3-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide (CAS: 477493-87-1), differing primarily in the carboxylate ester group versus a carboxamide group.
Physicochemical Properties
The physicochemical properties of ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate significantly influence its behavior in biological systems and its potential applications in drug development.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be inferred:
Chemical Reactivity
The compound exhibits several sites for potential chemical reactions:
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The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, or transesterification with alcohols
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The amide linkage provides stability but can be cleaved under strong acidic or basic conditions
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The bromine on the benzamide portion offers a site for coupling reactions (e.g., Suzuki, Sonogashira)
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The thiophene ring presents opportunities for electrophilic aromatic substitution reactions
These reactivity patterns make the compound versatile for chemical modifications in structure-activity relationship studies.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves a multi-step process similar to that used for related thiophene derivatives.
A general synthetic route may include:
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Preparation of the cyclohepta[b]thiophene core structure
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Functionalization of the 2- and 3-positions of the thiophene ring
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Introduction of the ethyl carboxylate group
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Coupling with 3-bromobenzoyl chloride to form the amide linkage
Detailed Synthesis Route
Based on synthetic methods for similar compounds, a probable synthetic pathway includes:
Step 1: Synthesis of the cyclohepta[b]thiophene core through cyclization reactions
Step 2: Bromination at the 2-position of the thiophene ring
Step 3: Carboethoxylation at the 3-position using ethyl chloroformate
Step 4: Conversion of the 2-bromo group to an amino group
Step 5: Amidation with 3-bromobenzoyl chloride
This synthetic approach shares similarities with methods used for the synthesis of 2-(3-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide, which differs only in the carboxylate versus carboxamide group.
Alternative Synthetic Methods
Alternative approaches may include:
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Palladium-catalyzed cross-coupling reactions for introducing the 3-bromobenzoyl group
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Direct functionalization of the thiophene ring through C-H activation
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Microwave-assisted synthesis to improve reaction efficiency and yield
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
The key structural features that likely contribute to the biological activity include:
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The bromobenzamide group, which may facilitate binding to specific protein targets through halogen bonding and π-stacking interactions
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The ethyl carboxylate, providing additional hydrogen bond acceptor sites
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The cyclohepta[b]thiophene core, offering a rigid scaffold that positions the functional groups in optimal orientation for biological interactions
These structural elements position the compound as a potential candidate for medicinal chemistry optimization programs.
Research Applications
Pharmaceutical Research Applications
The compound's structural features suggest several potential applications in pharmaceutical research:
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Lead Compound Development: The molecule could serve as a lead structure for developing novel antibacterial or anti-inflammatory agents, particularly given the documented activities of similar thiophene derivatives.
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Structure-Activity Relationship Studies: The presence of multiple functional groups provides opportunities for systematic modifications to optimize biological activity and pharmacokinetic properties.
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Medicinal Chemistry Explorations: The compound represents an interesting scaffold for exploring novel binding modes with various biological targets, particularly those involved in bacterial infections and inflammatory processes.
Synthetic Chemistry Applications
Beyond medicinal applications, the compound has potential utility in synthetic chemistry:
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Building Block: For more complex heterocyclic systems
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Methodology Development: For testing new coupling and functionalization reactions
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Catalyst Development: As a ligand precursor for transition metal catalysis
Comparative Analysis with Similar Compounds
Structural Comparisons
The compound shares significant structural similarities with other thiophene derivatives reported in the literature. Table 3 presents a comparative analysis:
Functional Differences and Implications
The ethyl carboxylate group in the target compound, compared to the carboxamide in compound 1, likely confers:
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Increased lipophilicity
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Improved membrane permeability
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Different metabolic stability profile
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Alternative hydrogen-bonding patterns
These differences potentially translate to distinct pharmacokinetic properties and biological activity profiles.
Research Challenges and Future Directions
Current Research Challenges
Research involving ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate faces several challenges:
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Synthetic Optimization: Developing efficient, high-yielding synthetic routes
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Solubility Issues: Addressing potential limited aqueous solubility due to its lipophilic nature
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Selectivity Enhancement: Improving selectivity for specific biological targets
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Pharmacokinetic Optimization: Enhancing absorption, distribution, metabolism, and excretion (ADME) properties
Future Research Directions
Promising future research directions include:
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Structure Optimization: Systematic modification of the bromobenzamide and carboxylate moieties to enhance potency and selectivity
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Prodrug Approaches: Development of prodrug forms to improve solubility and bioavailability
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Target Identification: Elucidation of specific protein targets and binding modes
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Combination Studies: Investigation of synergistic effects with established therapeutic agents
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Extended Biological Screening: Evaluation against a broader range of disease models beyond the currently explored antimicrobial and anti-inflammatory activities
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